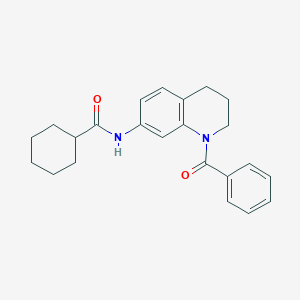
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide, abbreviated as BTP-2, is an organic compound with a wide range of applications in scientific research. BTP-2 is an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Endocannabinoids are endogenous lipid-based signaling molecules that are involved in many physiological processes, including appetite, pain, and inflammation. As an inhibitor of FAAH, BTP-2 has been used in numerous studies to explore the physiological effects of endocannabinoids and their possible therapeutic applications.
Aplicaciones Científicas De Investigación
BTP-2 has been widely used in scientific research due to its ability to inhibit N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide. Studies have shown that BTP-2 can effectively inhibit N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide in vivo, making it an ideal tool for exploring the physiological effects of endocannabinoids. Additionally, BTP-2 has been used in numerous studies to investigate the therapeutic potential of endocannabinoids in treating various conditions, such as chronic pain, anxiety, and depression.
Mecanismo De Acción
BTP-2 works by inhibiting N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide, an enzyme involved in the metabolism of endocannabinoids. The inhibition of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide by BTP-2 results in an increase in the levels of endocannabinoids in the body, leading to the physiological effects associated with endocannabinoid signaling.
Biochemical and Physiological Effects
The inhibition of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide by BTP-2 has been shown to have a number of biochemical and physiological effects. Studies have shown that BTP-2 can modulate the release of neurotransmitters, such as serotonin and dopamine, which are involved in regulating mood and behavior. Additionally, BTP-2 has been shown to reduce inflammation, reduce pain, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTP-2 has several advantages for use in laboratory experiments. It is highly soluble in organic solvents and is relatively stable, making it easy to store and handle. Additionally, BTP-2 is relatively inexpensive, making it an economical choice for researchers. However, BTP-2 is not suitable for use in humans due to potential toxicity.
Direcciones Futuras
The potential therapeutic applications of BTP-2 are still largely unexplored. Future studies should focus on exploring the effects of BTP-2 on various conditions, such as chronic pain, anxiety, and depression. Additionally, further research is needed to investigate the effects of BTP-2 on the metabolism of endocannabinoids and their physiological effects. Furthermore, research should be conducted to investigate the long-term safety and efficacy of BTP-2 for therapeutic use.
Métodos De Síntesis
BTP-2 can be synthesized in a four-step procedure. The first step involves the condensation of 1-benzoyl-2-methyl-4-chloro-1,2,3,4-tetrahydroquinoline with phenoxyacetic acid. This is followed by a series of reactions involving the conversion of the intermediate to the desired product, BTP-2. The final step involves the oxidation of the intermediate to yield the desired product.
Propiedades
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c27-23(17-29-21-11-5-2-6-12-21)25-20-14-13-18-10-7-15-26(22(18)16-20)24(28)19-8-3-1-4-9-19/h1-6,8-9,11-14,16H,7,10,15,17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSELWIONFJVIQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-nitrophenyl)acetamide](/img/structure/B6568846.png)
![2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-chlorophenyl)acetamide](/img/structure/B6568855.png)
![2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B6568857.png)
![N-(2-fluorophenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6568858.png)
![7-chloro-2-[(2-fluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6568868.png)
![2-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6568873.png)







